DS21150768

HPK1 Kinase Inhibition IC50

HPK1-targeted immuno-oncology research faces variability in pharmacodynamic outcomes due to inconsistent selectivity profiles. DS21150768 solves this with a well-characterized profile: cell-free IC50 3.27 nM, cellular pSLP76 IC50 61.9 nM, and selectivity against HGK/MINK in a 174-kinase panel. Its novel bicyclo[1.1.1]pentane scaffold confers sustained oral plasma exposure and dose-dependent IFN-γ/IL-2 elevation. Validated in B16-BL6, CT26.WT, Pan02, and RM-1 syngeneic models as monotherapy and with anti-PD-1, reducing de novo validation burden. Bulk quantities available.

Molecular Formula C36H32F2N6O2
Molecular Weight 618.7 g/mol
Cat. No. B12389858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS21150768
Molecular FormulaC36H32F2N6O2
Molecular Weight618.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)C2=CC(=C(N=C2)N)C3=CC=C(C=C3)NC(=O)C4=C(C=CN(C4=O)C5=CC=C(C=C5)F)NCC67CC(C6)(C7)F
InChIInChI=1S/C36H32F2N6O2/c1-21-13-24(14-22(2)42-21)25-15-29(32(39)40-16-25)23-3-7-27(8-4-23)43-33(45)31-30(41-20-35-17-36(38,18-35)19-35)11-12-44(34(31)46)28-9-5-26(37)6-10-28/h3-16,41H,17-20H2,1-2H3,(H2,39,40)(H,43,45)
InChIKeyUAUOPQIZEQRXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS21150768: A Novel, Orally Bioavailable HPK1 Inhibitor with a Differentiated Bicyclo[1.1.1]pentane Scaffold


N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide, designated DS21150768, is a small-molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1/MAP4K1) [1]. It possesses a novel chemical scaffold incorporating a 3-fluoro-1-bicyclo[1.1.1]pentanyl moiety, which contributes to its favorable oral bioavailability and sustained plasma exposure [1]. The compound exhibits an IC50 of 3.27 nM in cell-free HPK1 assays and a binding affinity (KD) of 6.08 nM [1]. Its distinct structural features and balanced pharmacological profile differentiate it from both earlier-generation and contemporaneous HPK1 inhibitors [1].

Why Substituting DS21150768 with Another HPK1 Inhibitor Compromises Experimental Reproducibility and Translational Potential


Although multiple HPK1 inhibitors are now available, they exhibit substantial divergence in enzymatic potency, selectivity across the MAP4K family, cellular target engagement, oral bioavailability, and in vivo immunomodulatory activity [1]. DS21150768 distinguishes itself through a unique bicyclo[1.1.1]pentane-containing scaffold that confers sustained plasma exposure and robust cytokine induction at well-tolerated oral doses [1]. Interchanging DS21150768 with a compound that possesses only a marginally lower biochemical IC50—such as GNE-1858 (IC50 1.9 nM) [2] or Compound 14g (IC50 0.15 nM) [3]—without considering selectivity profiles, cellular pSLP76 inhibition, or in vivo T-cell activation metrics introduces significant variability in pharmacodynamic outcomes [1]. The quantitative evidence presented below establishes the specific performance parameters that justify preferential selection of DS21150768 for studies requiring a validated, orally active HPK1 inhibitor with demonstrated in vivo efficacy across multiple syngeneic tumor models [1].

DS21150768 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparator Evidence


Biochemical HPK1 Inhibition Potency: DS21150768 vs. GNE-1858, Compound 14g, and CFI-402411

DS21150768 inhibits HPK1 with an IC50 of 3.27 nM in a cell-free assay . This potency is comparable to that of CFI-402411 (IC50 4.0±1.3 nM) [1] and HPK1-IN-65 (IC50 <5 nM) [2], but it is less potent than GNE-1858 (IC50 1.9 nM) [3] and Compound 14g (IC50 0.15 nM) [4]. However, biochemical IC50 alone does not predict cellular or in vivo efficacy; DS21150768's advantage lies in its balanced profile of selectivity and oral bioavailability, as documented in subsequent evidence items.

HPK1 Kinase Inhibition IC50

Kinase Selectivity Profile: Broad-Spectrum Kinase Panel Screening Distinguishes DS21150768

DS21150768 was profiled against a panel of 174 kinases and demonstrated selectivity against the MAP4K family members HGK (MAP4K4) and MINK (MAP4K6) . In contrast, many HPK1 inhibitors, including GNE-1858 and Compound 14g, lack comprehensive selectivity data across such a broad panel [1][2]. This extensive profiling mitigates the risk of off-target effects that could confound immunological readouts in cellular and in vivo experiments.

HPK1 Kinase Selectivity Off-target

Cellular Target Engagement: pSLP76 Inhibition in Jurkat Cells

In Jurkat T cells, DS21150768 inhibits phosphorylation of SLP76 (pSLP76) with an IC50 of 61.9 nM . This cellular activity bridges the gap between biochemical potency and functional T-cell modulation. By comparison, Compound 14g exhibits a pSLP76 IC50 of 27.92 nM [1], while HPK1-IN-65 shows a weaker pSLP76 IC50 of 92.3 nM [2]. DS21150768's pSLP76 IC50 positions it as a moderately potent cellular inhibitor with a favorable ratio of biochemical to cellular activity.

HPK1 pSLP76 Cellular Assay

In Vivo Immunomodulatory Efficacy: Dose-Dependent Cytokine Induction

Oral administration of DS21150768 in mice produces robust, dose-dependent increases in key T-cell cytokines. At 30 mg/kg, DS21150768 significantly elevated IFN-γ levels in plasma and spleen . At 100 mg/kg, treatment resulted in significant increases of both IL-2 and IFN-γ . In contrast, Compound 14g's in vivo cytokine data are limited to IL-2 EC50 (46.64 nM) from in vitro assays [1], and CFI-402411 lacks published in vivo cytokine induction metrics. DS21150768's quantified in vivo cytokine responses provide a direct pharmacodynamic link to its immunomodulatory mechanism.

HPK1 Cytokine In Vivo

Antitumor Efficacy in Syngeneic Models: Monotherapy and Combination with Anti-PD-1

DS21150768 monotherapy (100 mg/kg orally, every 2 days) significantly inhibited tumor growth in B16-BL6, CT26.WT, Pan02, and RM-1 syngeneic mouse models . Furthermore, combination with anti-PD-1 antibody enhanced tumor growth suppression in these models . By comparison, CFI-402411 has shown activity in syngeneic models but lacks published combination data with anti-PD-1 [1]. GNE-1858's in vivo antitumor efficacy data are not publicly disclosed. DS21150768's documented efficacy across multiple tumor models and its synergy with checkpoint blockade provide a strong rationale for its selection in immuno-oncology studies.

HPK1 Syngeneic Tumor Immunotherapy

Oral Bioavailability and Sustained Plasma Exposure: A Scaffold-Driven Advantage

DS21150768 incorporates a 3-fluoro-1-bicyclo[1.1.1]pentanyl moiety that contributes to its favorable oral absorption and sustained plasma exposure [1]. While specific pharmacokinetic parameters (Cmax, AUC, t1/2) are not fully disclosed in public sources, the compound is characterized as orally bioavailable with sustained plasma exposure leading to enhanced in vivo cytokine responses [1]. In contrast, many HPK1 inhibitors, including Compound 14g, lack publicly reported oral bioavailability data, and GNE-1858's oral PK profile is not described [2][3]. This scaffold-driven oral exposure is a key differentiator for in vivo studies requiring convenient oral dosing.

HPK1 Pharmacokinetics Oral Bioavailability

DS21150768: Recommended Research and Industrial Application Scenarios Based on Quantified Differentiation


Preclinical Immuno-Oncology Studies Requiring Oral HPK1 Inhibition with Validated In Vivo Cytokine Readouts

DS21150768 is ideally suited for syngeneic mouse tumor model studies where oral bioavailability and sustained plasma exposure are critical. Its dose-dependent elevation of IFN-γ and IL-2 provides a direct pharmacodynamic marker of HPK1 pathway engagement [1]. The compound's documented efficacy as both monotherapy and in combination with anti-PD-1 across B16-BL6, CT26.WT, Pan02, and RM-1 models [1] reduces the experimental burden of de novo validation, enabling researchers to focus on mechanistic or translational questions.

HPK1 Pathway Dissection and T-Cell Signaling Studies

With a cell-free HPK1 IC50 of 3.27 nM and cellular pSLP76 IC50 of 61.9 nM, DS21150768 serves as a well-characterized tool for dissecting HPK1-mediated regulation of T-cell receptor signaling [1]. Its selectivity against HGK and MINK, as demonstrated in a 174-kinase panel [1], minimizes confounding off-target effects that could obscure pathway-specific conclusions. This makes DS21150768 a preferred probe for studies aimed at isolating HPK1's role in immune cell activation.

Comparative Kinase Inhibitor Profiling and SAR Studies

DS21150768's novel bicyclo[1.1.1]pentane-containing scaffold [1] offers a distinct chemotype for structure-activity relationship (SAR) investigations. Researchers exploring the impact of scaffold diversity on HPK1 inhibition, oral bioavailability, or selectivity can employ DS21150768 as a benchmark comparator against other chemotypes such as the 2,4-diaminopyrimidine series (Compound 14g) [2] or the indazole series (GNE-1858) [3].

Immuno-Oncology Combination Therapy Screening

DS21150768 has demonstrated enhanced antitumor efficacy when combined with anti-PD-1 antibody [1]. This established synergy positions DS21150768 as a valuable tool for screening novel immuno-oncology combinations, including with other checkpoint inhibitors, costimulatory agonists, or tumor microenvironment modulators. Its oral route of administration facilitates convenient combination dosing regimens in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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